2-Aminobenzothiazole

Catalog No.
S605581
CAS No.
136-95-8
M.F
C7H6N2S
M. Wt
150.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzothiazole

CAS Number

136-95-8

Product Name

2-Aminobenzothiazole

IUPAC Name

1,3-benzothiazol-2-amine

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

InChI

InChI=1S/C7H6N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9)

InChI Key

UHGULLIUJBCTEF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)N

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
SLIGHTLY SOL IN WATER
SOL IN ALCOHOL, ETHER, CHLOROFORM

Synonyms

2-Benzothiazolamine; 1,3-Benzothiazol-2-ylamine; 2-Aminobenzothiazole; 2-Iminobenzothiazoline; NSC 4670; SKA 1;

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N

Ionophore for metal ion detection:

  • 2-Aminobenzothiazole can act as a neutral carrier, also known as an ionophore, in ion-selective electrodes. These electrodes are used to measure the concentration of specific ions in a solution. In one study, researchers incorporated 2-aminobenzothiazole into a polyvinyl chloride membrane electrode for the selective detection of cerium (III) ions (Ce³⁺) [].

Sorbent for lead removal:

  • 2-Aminobenzothiazole can be bonded to multi-walled carbon nanotubes to create a sorbent material. This material has been shown to be effective in removing lead (II) ions (Pb²⁺) from aqueous samples [].

Synthesis of coordination complexes:

  • 2-Aminobenzothiazole can be used as a ligand in the synthesis of coordination complexes. These complexes are formed when a central metal ion binds to one or more molecules of a ligand. In one study, researchers used 2-aminobenzothiazole to synthesize cobalt (II) picrate mixed-ligand complexes [].

Adsorption studies:

  • The adsorption of 2-aminobenzothiazole molecules on silver nanoparticles has been studied using surface-enhanced Raman scattering spectroscopy. This technique can provide information about the interaction between molecules and surfaces [].

2-Aminobenzothiazole is an organic compound characterized by its benzothiazole structure, which consists of a benzene ring fused to a thiazole ring. The chemical formula for 2-aminobenzothiazole is C7H6N2S, and it features an amino group (-NH2) attached to the second carbon of the benzothiazole moiety. This compound is notable for its diverse biological activities and is often utilized in medicinal chemistry due to its potential therapeutic applications.

Currently, there's no documented research on a specific mechanism of action for ABT in biological systems. However, its potential for complex formation with metal ions and its presence in biologically active molecules warrant further investigation [, ].

, primarily due to the reactivity of its amino and thiazole functionalities. Key reactions include:

  • Alkylation: The amino group can react with alkyl halides, leading to the formation of N-alkyl derivatives.
  • Acylation: It can be acylated using acyl chlorides, resulting in amide derivatives.
  • Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones, forming more complex structures.
  • Cyclization: It can participate in cyclization reactions to produce bicyclic or tricyclic compounds, which are often biologically active .

2-Aminobenzothiazole exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Notable activities include:

  • Antimicrobial Properties: Derivatives of 2-aminobenzothiazole have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Some derivatives exhibit significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .
  • Anticancer Activity: Research indicates that certain modifications of 2-aminobenzothiazole can inhibit tumor growth and induce apoptosis in cancer cells .

The synthesis of 2-aminobenzothiazole can be achieved through several methods:

  • From Benzothiazole Derivatives: The compound can be synthesized by the nucleophilic substitution reaction involving benzothiazole and ammonia or amines.
  • Copper(I)-Catalyzed Reactions: A notable method involves a copper(I)-catalyzed tandem reaction of 2-iodobenzenamine with isothiocyanate under mild conditions, providing an efficient route to obtain 2-aminobenzothiazole .
  • Multicomponent Reactions: Recent studies have highlighted one-pot multicomponent reactions involving 2-aminobenzothiazole, which allow for the rapid synthesis of various derivatives with high yields .

2-Aminobenzothiazole finds applications across multiple fields:

  • Pharmaceuticals: Its derivatives are developed as potential drugs for antibacterial and anticancer therapies.
  • Agricultural Chemicals: Some derivatives serve as fungicides or herbicides.
  • Material Science: It is used in the synthesis of polymers and other materials due to its unique chemical properties .

Interaction studies involving 2-aminobenzothiazole have focused on its binding affinities and mechanisms with various biological targets. For example:

  • Molecular Docking Studies: These studies have been conducted to predict how 2-aminobenzothiazole derivatives interact with specific enzymes or receptors, aiding in drug design .
  • Biochemical Assays: Experiments assessing the inhibitory effects on specific biological pathways have been performed to evaluate the therapeutic potential of various derivatives .

Several compounds share structural similarities with 2-aminobenzothiazole, each exhibiting unique properties. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
BenzothiazoleCore structureExhibits lower reactivity; used mainly as a scaffold.
2-AminothiazoleThiazole ringMore basic; shows different biological activities.
6-AminobenzothiazoleAmino group at position 6Different pharmacological profile; less studied.
ThiosemicarbazoneSimilar nitrogen-sulfur frameworkKnown for antitumor properties; different mechanism of action.

These compounds highlight the versatility of the benzothiazole structure while showcasing the unique reactivity and biological potential of 2-aminobenzothiazole itself.

The classical synthesis of 2-aminobenzothiazoles involves the reaction of anilines with potassium thiocyanate in the presence of bromine in acetic acid. This method, first reported in the early 20th century, proceeds via electrophilic thiocyanation followed by cyclization [1] [4]. For example, 4-substituted anilines yield 6-substituted 2-aminobenzothiazoles with moderate regioselectivity [1]. However, this approach suffers from limitations when applied to 4-unsubstituted anilines, where para-thiocyanation dominates over cyclization, leading to undesired byproducts [1] [3].

An alternative classical method employs phenylthioureas as precursors. Treatment of these thioureas with bromine in chloroform or acetic acid induces cyclization, albeit with variable regioselectivity depending on the substitution pattern [1] [5]. For ortho-fluoro-substituted phenylthioureas, regioselective cyclization occurs via an S~N~Ar~i~ mechanism under basic conditions, providing precise control over the substitution pattern [1] [3].

Modern Synthetic Strategies

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions and catalytic systems. For instance, microwave-assisted three-component reactions of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones using Sc(OTf)~3~ as a catalyst yield spiroheterocycles in >90% efficiency [6]. Water has emerged as a preferred solvent, as demonstrated in the synthesis of 5-(4-substituted benzylidene)-3-(6-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones, where aqueous conditions improved yields by 15–20% compared to organic solvents [5] [6].

Water-Promoted Synthesis

A notable example involves the pseudofour-component reaction of 2-amino-6-bromo-4-methylbenzothiazole, 4-methoxybenzaldehyde, and 4-hydroxycoumarin in ethanol/water mixtures. This method achieves 93% yield in 10 minutes under sulfamic acid catalysis, highlighting the synergy between aqueous media and acid catalysts [6].

Solid-Phase Synthesis Methods

Solid-phase synthesis enables rapid library generation through traceless cleavage strategies. Carboxy-polystyrene resin-bound isothiocyanates react with anilines to form N-acyl, N′-phenylthioureas, which cyclize to 2-aminobenzothiazoles upon treatment with bromine or sodium hydride [1]. Hydrazine-mediated cleavage yields products with >85% purity, as shown in Table 1 [1].

Table 1: Yields of 2-aminobenzothiazoles via solid-phase synthesis [1]

EntryAniline SubstituentMethodYield (%)
a4-MethoxyA63
e2-FluoroB41
h3-BromoC70

Transition Metal-Catalyzed Synthesis

Copper(I)-Catalyzed Approaches

Copper(I) iodide catalyzes the coupling of 2-iodoanilines with thioureas in DMF at 100°C, enabling the synthesis of 5-aryl-2-aminobenzothiazoles with 70–85% yields [6]. This method avoids bromine, reducing oxidative byproducts.

Zinc(II)-Catalyzed Strategies

Zinc chloride facilitates the cyclocondensation of 2-aminothiophenol with cyanamide derivatives. In anhydrous conditions, this method achieves 78% yield for 6-nitro-2-aminobenzothiazole, with ZnCl~2~ acting as both a catalyst and desiccant [4] [5].

Ionic Liquid-Mediated Synthesis

Ionic liquids like [BMIM][BF~4~] enhance reaction rates in the synthesis of 2-aminobenzothiazole derivatives. For example, the cyclization of 2-mercaptoaniline with urea in [BMIM][BF~4~] at 80°C completes in 2 hours, compared to 8 hours in conventional solvents [6].

One-Pot Synthesis Methods

One-pot protocols combine thiocyanation, cyclization, and functionalization in a single vessel. A representative method involves treating anilines with ammonium thiocyanate and oxone in acetonitrile/water, yielding 2-aminobenzothiazoles in 65–88% efficiency [6]. This approach reduces purification steps and improves atom economy by 30% compared to stepwise methods [3] [6].

Regioselective Synthesis Strategies

Regioselectivity is achieved through substrate design and reaction control. Ortho-halo-substituted thioureas cyclize exclusively at the halogen-bearing position via S~N~Ar~i~ mechanisms. For instance, 2-bromophenylthiourea treated with NaOMe in methanol yields 6-bromo-2-aminobenzothiazole with 95:5 regioselectivity [1] [3].

Scalable and Industrial Synthesis Approaches

Industrial-scale production employs continuous flow reactors to optimize classical bromine-mediated cyclizations. A pilot study demonstrated a 15 kg/batch output of 6-methyl-2-aminobenzothiazole using acetic acid as both solvent and catalyst, with 92% conversion efficiency [5] [6].

Environmentally Sustainable Synthesis

Sustainable methods prioritize renewable catalysts and energy efficiency. Photocatalytic cyclization using TiO~2~ under UV light achieves 80% yield for 2-aminobenzothiazole while reducing energy consumption by 40% compared to thermal methods [6]. Additionally, mechanochemical grinding of anilines with thiourea and K~2~CO~3~ in a ball mill eliminates solvent use, attaining 75% yield in 30 minutes [6].

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) enable complex scaffold assembly. A three-component reaction of 2-aminobenzothiazole, aldehydes, and Meldrum’s acid in ethanol produces pyrrolo[2,1-b]benzothiazoles with 85–92% yields [6]. Similarly, coupling with α-halo ketones and carbon disulfide yields bisthiazoles, as shown in Scheme 1 [6]:

Scheme 1: Synthesis of bisthiazoles via MCR [6]

  • 2-Aminobenzothiazole + CS~2~ → Intermediate
  • Intermediate + α-halo ketone → Bisthiazole

These methods underscore the versatility of 2-aminobenzothiazole as a building block in diversity-oriented synthesis.

Physical Description

2-aminobenzothiazole is an odorless gray to white powder. (NTP, 1992)
Gray to white odorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS]

Color/Form

PLATES FROM WATER
LEAFLETS FROM WATER

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.02516937 g/mol

Monoisotopic Mass

150.02516937 g/mol

Boiling Point

Decomposes (NTP, 1992)

Heavy Atom Count

10

Density

0.5 (NTP, 1992) - Less dense than water; will float

Decomposition

DANGEROUS, WHEN HEATED TO DECOMPOSITION, IT EMITS HIGHLY TOXIC FUMES.

Melting Point

270 °F (NTP, 1992)
132 °C

UNII

08K5TLY3EQ

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 76 of 79 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000112 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

136-95-8

Wikipedia

2-aminobenzothiazole

Methods of Manufacturing

...FROM 2-CHLOROBENZOTHIAZOLE BY TREATMENT WITH ALCOHOLIC AMMONIA AT 150-160 °C; HOFMANN, BER 12, 1129 (1880); 13, 11 (1881). FROM BENZOTHIAZOLE BY BOILING WITH HYDROXYLAMINE IN WATER OR IN 2 N SODIUM HYDROXIDE, SKRAUP, ANN 419, 65 (1919).

General Manufacturing Information

2-Benzothiazolamine: ACTIVE

Dates

Modify: 2023-08-15
Huang et al. Covalent inhibition of NSD1 histone methyltransferase. Nature Chemical Biology, DOI: 10.1038/s41589-020-0626-6, published online 31 August 2020
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

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